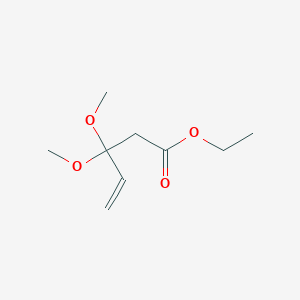![molecular formula C19H38N2O2 B14380112 1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine CAS No. 89857-81-8](/img/structure/B14380112.png)
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a piperazine ring substituted with a dioxolane moiety, which imparts distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine involves several steps:
-
Synthetic Routes and Reaction Conditions
- The preparation typically begins with the formation of the dioxolane ring. This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
- The resulting dioxolane intermediate is then subjected to alkylation with a nonyl group to introduce the nonyl substituent.
- Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, where the dioxolane intermediate reacts with a piperazine derivative under basic conditions.
-
Industrial Production Methods
- Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield.
- Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nonyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
-
Major Products
- Oxidation products include alcohols and ketones.
- Reduction products are primarily diols.
- Substitution reactions yield various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine has diverse applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a ligand in coordination chemistry, forming complexes with transition metals.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic properties and bioavailability.
-
Industry
- Utilized in the development of specialty chemicals and materials.
- Employed in the formulation of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound may interact with enzymes, inhibiting their activity and affecting metabolic pathways.
- It can bind to receptors, modulating signal transduction processes.
-
Pathways Involved
- The compound’s effects on cellular pathways can lead to alterations in gene expression, protein synthesis, and cellular metabolism.
- Its interaction with membrane components can influence cell signaling and transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine: Contains a morpholine ring, offering different chemical properties.
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine: Features a pyrrolidine ring, affecting its reactivity and applications.
-
Uniqueness
- The presence of the piperazine ring in this compound imparts unique pharmacological properties.
- The dioxolane moiety enhances its stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
89857-81-8 |
|---|---|
Molekularformel |
C19H38N2O2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]piperazine |
InChI |
InChI=1S/C19H38N2O2/c1-4-5-6-7-8-9-10-11-19(2)22-17-18(23-19)16-21-14-12-20(3)13-15-21/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
HXEHSDYORNAQTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1(OCC(O1)CN2CCN(CC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
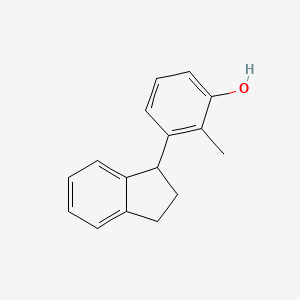
![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)
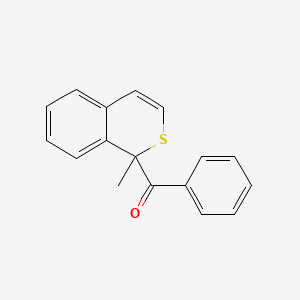
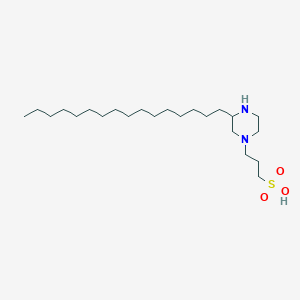
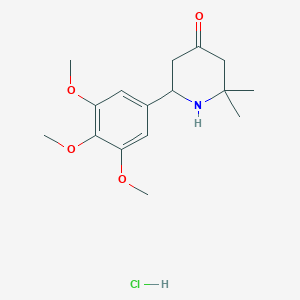
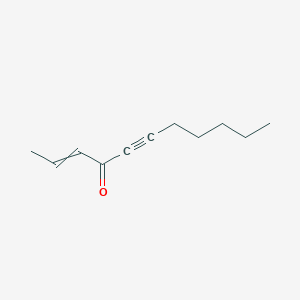
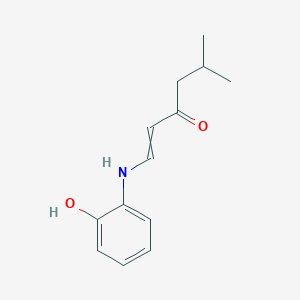
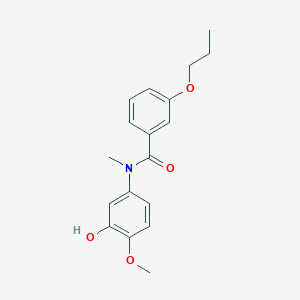
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
